Holmium sulfate

Vue d'ensemble

Description

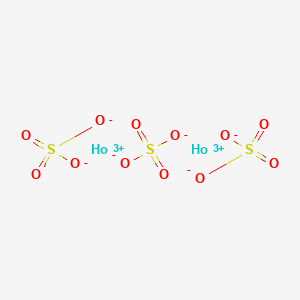

Holmium sulfate is a moderately water and acid soluble holmium source for uses compatible with sulfates . It’s a compound of the rare earth element, holmium, and sulfuric acid.

Synthesis Analysis

This compound can be synthesized using various methods. For instance, one study describes a facile approach to synthesize highly photocatalytically active holmium oxide (Ho2O3) nanostructured photocatalyst with the aid of [HoL(NO3)2]NO3 (L = bis-(2-hydroxynaphthaldehyde)-1,2-ethandiamin), as a novel holmium source and sodium dodecyl sulfate as a capping agent . Another study mentions the synthesis of the coordination compound tetramminecopper (II) sulfate monohydrate [Cu(NH3)4]SO4•H2O .Molecular Structure Analysis

The molecular formula of this compound is Ho2(SO4)3 . The structure and properties of Ho-doped Si clusters were systematically investigated using four density-functional methods .Chemical Reactions Analysis

This compound is a moderately water and acid soluble holmium source for uses compatible with sulfates . Sulfate compounds are salts or esters of sulfuric acid formed by replacing one or both of the hydrogens with a metal .Physical And Chemical Properties Analysis

This compound has a molecular weight of 618.05 . Holmium, the primary component of this compound, is a moderately hard, silvery white metal that is relatively stable in air . It has a melting point of 1472°C, a boiling point of 2700°C, and a density of 8.80 g/cm³ at 20°C .Applications De Recherche Scientifique

Preparation of Other Holmium Compounds

Holmium sulfate is used in the preparation of other holmium compounds . This is a crucial step in many research applications, as these compounds can exhibit unique properties and have a wide range of uses.

Medical Imaging

This compound has potential applications in medical imaging . The unique properties of holmium can be leveraged to enhance the quality and precision of imaging techniques, which can lead to more accurate diagnoses and treatments.

Nuclear Reactors

This compound can be used in nuclear reactors . The element holmium has one of the highest magnetic strengths of any element, making it valuable in various nuclear applications .

Ceramics

This compound is used in ceramics . The unique properties of holmium can enhance the physical and chemical properties of ceramics, leading to improved performance and durability.

Doping of Iron Oxide Nanoparticles

Holmium atoms can be incorporated into an iron oxide nanoparticle to create holmium-doped iron oxide nanoparticles . These nanoparticles can exhibit multiple interesting effects, such as large magnetic moments and luminescence .

Solar Cells and Fuel Cells

This compound can be used in the manufacture of solar cells and fuel cells . The unique properties of holmium, such as its high magnetic strength, can enhance the efficiency and performance of these devices .

Advanced Technologies

This compound plays a significant role in advanced technologies . Its unique properties, such as strong magnetic fields and precision in medical lasers, underscore its significance in scientific research and various industrial sectors .

Hybrid Thin Films

Holmium-doped iron oxide nanoparticles can be incorporated into a polymer thin film . These hybrid thin films can exhibit unique properties, such as Faraday rotation and fluorescence , making them useful in a variety of applications.

Safety and Hazards

Orientations Futures

Holmium, the primary component of Holmium sulfate, has been suggested as a potential option for liver radioembolization treatment . The therapeutic isotope holmium-166 (166Ho) has caught experts’ attention due to its imaging possibilities . Future research may focus on increasing the concentrations of holmium in silica fiber cores for high-energy lasers .

Mécanisme D'action

Target of Action

Holmium sulfate, also known as Holmium(III) sulfate, is a compound with the formula Ho2(SO4)3 It is a rare earth metal sulfate and is part of the lanthanide seriesIt’s known that holmium, the core element of this compound, has unique magnetic properties and significantly enhances the magnetic strength of magnets when included in their alloys .

Mode of Action

It’s known that holmium has one of the highest magnetic strengths of any element, making it valuable in the manufacture of magnets and in various nuclear and electronic applications

Biochemical Pathways

Sulfur is found in amino acids (Cys and Met), oligopeptides (glutathione [GSH] and phytochelatins), vitamins and cofactors (biotin, thiamine, CoA, and S-adenosyl-Met), and a variety of secondary products . The impact of this compound on these sulfur-containing compounds and their associated pathways would be an interesting area for future research.

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the solubility of this compound in water and its moderate solubility in strong mineral acids could affect its bioavailability and hence its efficacy Additionally, the stability of this compound could be influenced by factors such as pH, temperature, and the presence of other ions

Propriétés

IUPAC Name |

holmium(3+);trisulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ho.3H2O4S/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKPJADFELTTXAV-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ho+3].[Ho+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ho2(SO4)3, Ho2O12S3 | |

| Record name | Holmium(III) sulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/w/index.php?title=Holmium(III)_sulfate&action=edit&redlink=1 | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60890762 | |

| Record name | Sulfuric acid, holmium(3+) salt (3:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60890762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

618.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15622-40-9 | |

| Record name | Sulfuric acid, holmium(3+) salt (3:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015622409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, holmium(3+) salt (3:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid, holmium(3+) salt (3:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60890762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diholmium(3+) trisulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

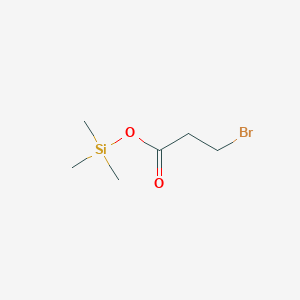

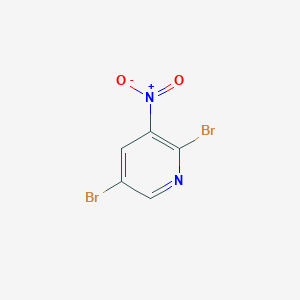

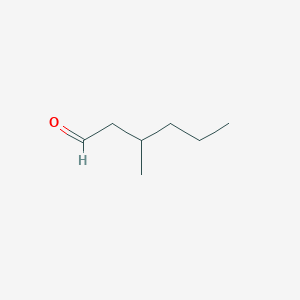

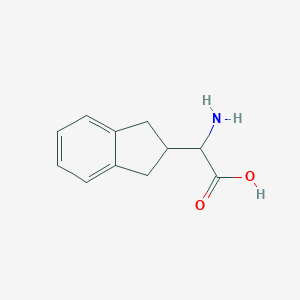

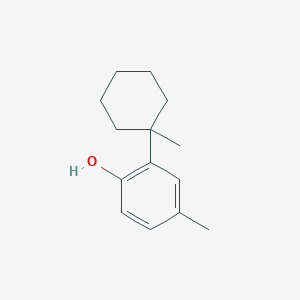

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common structural motifs observed in holmium sulfate compounds?

A1: Research reveals diverse structures for this compound compounds. For instance, [C2N2H10]3[Ho2(SO4)6·2H2O] features inorganic layers built from zigzag and helical [–Ho–O–S–O–]n chains connected by μ-2 SO42– groups, forming 10-membered rings []. In contrast, (H3dien)[Ho(SO4)3(H2O)2] (dien = diethylenetriamine) exhibits a single chain structure composed of HoO8 polyhedra and SO4 tetrahedra linked by coordinating water molecules []. Furthermore, a novel single ladder chain structure is observed in (C2H8N)[Ho(SO4)2·H2O], where double chains formed by HoO8 polyhedra and SO4 tetrahedra are interconnected by μ3-O atoms []. These examples highlight the structural versatility of this compound compounds.

Q2: What role does solvothermal synthesis play in obtaining this compound crystals?

A2: Solvothermal synthesis is a crucial technique for obtaining single crystals of this compound compounds suitable for X-ray diffraction studies. This method utilizes a solvent under elevated temperature and pressure, promoting the formation of crystalline materials. Researchers successfully employed solvothermal synthesis to prepare [C2N2H10]3[Ho2(SO4)6·2H2O], (H3dien)[Ho(SO4)3(H2O)2], and (C2H8N)[Ho(SO4)2·H2O] [, , ]. The choice of solvent and reaction conditions significantly influences crystal growth and the resulting structural features of the this compound compound.

Q3: Beyond single crystals, has this compound been investigated in other forms?

A3: Yes, researchers have explored the catalytic properties of gadolinium and holmium sulfates supported on carbon surfaces []. This study utilized ultrahigh-vacuum techniques at low temperatures (77K) and focused on the orthohydrogen-parahydrogen conversion reaction. While the specific structural characteristics of the supported sulfates were not detailed in this publication, this research exemplifies the potential application of this compound in heterogeneous catalysis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5'-methoxy-N-(4-methoxyphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide](/img/structure/B98538.png)